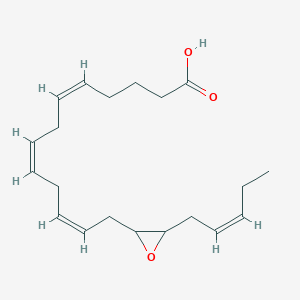
14(15)-EpETE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14(15)-Epete belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
14,15-EpETE is an epoxy fatty acid.
科学研究应用
Biological Roles and Mechanisms
14(15)-EpETE has been implicated in various biological processes, particularly in modulating inflammation and immune responses. Research indicates that it can influence the resolution of inflammation through its interaction with specific receptors and signaling pathways.
Inflammatory Response Modulation
- Anti-Inflammatory Effects : this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit neutrophil infiltration and reduce the production of pro-inflammatory cytokines. For instance, studies demonstrate that this compound can reduce mast cell degranulation and improve intestinal barrier function, thereby decreasing allergen penetration and subsequent allergic responses .
- Mechanism of Action : The compound acts through G protein-coupled receptors (GPR), influencing cellular responses and promoting the resolution of inflammation. This mechanism is particularly relevant in conditions like asthma and inflammatory bowel disease, where excessive inflammation can lead to tissue damage .
Cancer Therapy
Recent studies have explored the potential of this compound in cancer treatment. Its ability to modulate cellular signaling pathways makes it a candidate for therapeutic intervention in various malignancies.
- Mechanistic Insights : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through the modulation of key signaling pathways involved in cell survival and proliferation .
- Case Studies : Specific studies have highlighted its efficacy against human cancer cell lines, showcasing its potential as a novel anticancer agent. The compound’s cytotoxic effects have been documented, suggesting its role in enhancing the effectiveness of existing cancer therapies .
Cardiovascular Health
The vasodilatory properties of this compound suggest its potential application in cardiovascular health. As an eicosanoid, it may play a role in regulating vascular tone and blood pressure.
- Vasodilatory Effects : Research has indicated that this compound can induce vasodilation by influencing endothelial function. This property is crucial for maintaining cardiovascular health and preventing hypertension .
- Lipid Metabolism : Studies have shown alterations in lipid metabolism upon exposure to environmental toxins, leading to increased levels of this compound. This suggests a compensatory mechanism aimed at counteracting the adverse effects on vascular health .
Analytical Methods for Study
The study of this compound has benefited from advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise quantification and characterization of eicosanoids, facilitating deeper insights into their biological roles.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10- |
InChI 键 |
RGZIXZYRGZWDMI-QXBXTPPVSA-N |
手性 SMILES |
CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
规范 SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















